molecular formula C16H23N3O7 B4077549 1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine;oxalic acid

1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4077549
M. Wt: 369.37 g/mol
InChI Key: OQLRVCJEZYITPV-UHFFFAOYSA-N
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Description

1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a 3-(3-methyl-4-nitrophenoxy)propyl group and is often associated with oxalic acid in its salt form. The unique structural features of this compound make it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine typically involves a multi-step process. One common method starts with the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol. This intermediate is then reacted with 1-bromo-3-chloropropane to form 3-(3-methyl-4-nitrophenoxy)propane. Finally, this compound is reacted with piperazine to yield 1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Halogenated derivatives: From substitution reactions on the aromatic ring.

Scientific Research Applications

1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine; oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The nitro group and piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-4-nitrophenyl)piperazine
  • 1-(2-Chloro-4-nitrophenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine

Uniqueness

1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperazine stands out due to its specific substitution pattern on the aromatic ring and the presence of the piperazine moiety. These structural features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.C2H2O4/c1-12-11-13(3-4-14(12)17(18)19)20-10-2-7-16-8-5-15-6-9-16;3-1(4)2(5)6/h3-4,11,15H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLRVCJEZYITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2CCNCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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